Cas no 41743-68-4 (3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-)
41743-68-4 structure
Product Name:3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-
CAS-nummer:41743-68-4
MF:C15H22O4
MW:266.332785129547
CID:334770
PubChem ID:46901319
Update Time:2025-10-31
3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-
- 4-Gingerol
- (4)-Gingerol
- (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-octanone
- DTXSID001044358
- [4]-Gingerol
- 41743-68-4
- (5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one
- AKOS040762918
-
- Inchi: 1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3/t12-/m0/s1
- InChI-sleutel: GDRKZARFCIYVCI-LBPRGKRZSA-N
- LACHT: O[C@@H](CCC)CC(CCC1C=CC(=C(C=1)OC)O)=O
Berekende eigenschappen
- Exacte massa: 266.152
- Monoisotopische massa: 266.152
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 8
- Complexiteit: 267
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.4
- Topologisch pooloppervlak: 66.8A^2
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Kookpunt: 429.6±35.0 °C at 760 mmHg
- Vlampunt: 155.6±19.4 °C
- Dampfdruk: 0.0±1.1 mmHg at 25°C
3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN5764-5 mg |
[4]-Gingerol |
41743-68-4 | 98% | 5mg |
¥ 1,190 | 2023-07-10 | |
| TargetMol Chemicals | TN5764-1 mL * 10 mM (in DMSO) |
[4]-Gingerol |
41743-68-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 1290 | 2023-09-15 | |
| TargetMol Chemicals | TN5764-5mg |
[4]-Gingerol |
41743-68-4 | 5mg |
¥ 1190 | 2024-07-19 | ||
| TargetMol Chemicals | TN5764-1 ml * 10 mm |
[4]-Gingerol |
41743-68-4 | 1 ml * 10 mm |
¥ 1290 | 2024-07-19 |
3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)- Gerelateerde literatuur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
41743-68-4 (3-Octanone,5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-, (5S)-) Gerelateerde producten
- 23513-14-6(6-Gingerol)
- 23513-08-8([8]-Gingerol Standard)
- 23513-15-7(10-Gingerol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
CN Leverancier
Bulk